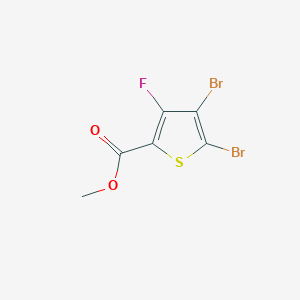

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZHIRPKCADYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573779 | |

| Record name | Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395664-58-1 | |

| Record name | 2-Thiophenecarboxylic acid, 4,5-dibromo-3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395664-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a halogenated thiophene derivative of interest in medicinal chemistry and materials science. The document outlines a feasible two-step synthetic pathway, commencing with the preparation of the key precursor, Methyl 3-fluorothiophene-2-carboxylate, followed by its subsequent dibromination. Detailed experimental protocols are provided, along with a summary of key quantitative data and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the synthesis of Methyl 3-fluorothiophene-2-carboxylate. This precursor is then subjected to an electrophilic bromination reaction to yield the final dibrominated product.

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 3-fluorothiophene-2-carboxylate | C₆H₅FO₂S | 160.17 | Solid | 7.49 (dd, J=5.3, 3.9 Hz, 1H), 7.08 (dd, J=5.3, 1.0 Hz, 1H), 3.91 (s, 3H) | 161.8 (d, J=3.8 Hz), 156.4 (d, J=265.5 Hz), 127.9 (d, J=11.5 Hz), 115.8 (d, J=2.8 Hz), 113.8 (d, J=22.9 Hz), 52.5 |

| This compound | C₆H₃Br₂FO₂S | 317.96 | Solid | 3.95 (s, 3H) | ~160 (C=O), ~150 (d, ¹JCF), ~120 (C-CO), ~115 (C-Br), ~110 (C-Br), ~53 (OCH₃) |

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar compounds and serve as a guide for the preparation of this compound.

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

This procedure is adapted from the synthesis of Methyl 3-fluorothiophene-2-carboxylate described by Pomerantz et al.[1]

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Sand

-

Methanol

Procedure:

-

Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid in an aqueous solution at low temperature (0-5 °C) to form the corresponding diazonium tetrafluoroborate salt. The salt is typically isolated by filtration.

-

Schiemann Reaction: The isolated and dried diazonium salt is mixed with sand and subjected to thermal decomposition under vacuum. The product, Methyl 3-fluorothiophene-2-carboxylate, sublimes and can be collected on a cold finger or in a cooled receiving flask.[1]

-

Purification: The crude product is purified by recrystallization from methanol to yield a solid.[1]

Step 2: Synthesis of this compound

This proposed protocol is based on general methods for the bromination of thiophene derivatives.

Materials:

-

Methyl 3-fluorothiophene-2-carboxylate

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetonitrile, Dichloromethane, or Acetic Acid (solvent)

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 3-fluorothiophene-2-carboxylate in a suitable solvent (e.g., acetonitrile).

-

Bromination: Cool the solution to 0 °C in an ice bath. Add the brominating agent (2.2 equivalents of N-Bromosuccinimide or Bromine) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Dilute the mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

References

spectroscopic data for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

An In-depth Technical Guide on the Spectroscopic Data for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis

A plausible synthetic route to obtain this compound involves a two-step process. The first step is the synthesis of the precursor, Methyl 3-fluorothiophene-2-carboxylate. The second step is the subsequent dibromination of this precursor at the 4 and 5 positions of the thiophene ring.

Spectroscopic Data (Predicted)

The following tables summarize the predicted . These predictions are derived from the analysis of known spectroscopic data for similar compounds, including Methyl 3-fluorothiophene-2-carboxylate and various dibromothiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 3.9 | Singlet | - | -OCH₃ |

| ¹³C NMR | ~ 160 (d) | Doublet | J(C,F) ≈ 5-15 | C=O |

| ~ 150 (d) | Doublet | J(C,F) ≈ 250-270 | C-F | |

| ~ 120 (d) | Doublet | J(C,F) ≈ 10-20 | C-COOCH₃ | |

| ~ 115 (d) | Doublet | J(C,F) ≈ 3-10 | C-Br (C4) | |

| ~ 110 (d) | Doublet | J(C,F) ≈ 1-5 | C-Br (C5) | |

| ~ 53 | Singlet | - | -OCH₃ | |

| ¹⁹F NMR | ~ -115 to -125 | Singlet | - | Thiophene-F |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants are approximate values.

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 318 | ~50% | Based on ⁷⁹Br |

| [M+2]⁺ | 320 | ~100% | Based on one ⁷⁹Br and one ⁸¹Br |

| [M+4]⁺ | 322 | ~50% | Based on ⁸¹Br |

| [M-OCH₃]⁺ | 287, 289, 291 | - | Fragmentation pattern |

| [M-COOCH₃]⁺ | 259, 261, 263 | - | Fragmentation pattern |

Note: The characteristic isotopic pattern for two bromine atoms (1:2:1 ratio) is expected for the molecular ion peak.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720-1740 | Strong | C=O stretching (ester) |

| ~ 1500-1550 | Medium | C=C stretching (thiophene ring) |

| ~ 1400-1450 | Medium | C-H bending (methyl) |

| ~ 1200-1300 | Strong | C-O stretching (ester) |

| ~ 1000-1100 | Strong | C-F stretching |

| ~ 700-800 | Medium | C-Br stretching |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

This procedure is adapted from a known synthesis of Methyl 3-fluorothiophene-2-carboxylate.[1]

Materials:

-

2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate

-

Sand

-

Methanol

Procedure:

-

A mixture of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (0.060 mol) and sand (80 g) is placed in a round-bottomed flask.

-

The flask is attached to a distillation apparatus with a condenser cooled by liquid nitrogen.

-

The mixture is heated under vacuum (0.1 Torr).

-

As the oil-bath temperature approaches 160 °C, the product begins to sublime and is collected on the cold condenser.

-

At approximately 200 °C, a pale yellow liquid distills and solidifies in the receiving flask.

-

The sublimed solid and the distilled solid are combined.

-

The crude product is purified by precipitation from methanol to yield Methyl 3-fluorothiophene-2-carboxylate.

Step 2: Synthesis of this compound

This protocol is a general procedure for the bromination of thiophene derivatives.

Materials:

-

Methyl 3-fluorothiophene-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in DMF in a round-bottom flask protected from light.

-

The solution is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (2.2 equivalents) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Once the reaction is complete, the mixture is poured into ice-water and extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

References

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate. Due to the limited availability of public data for this specific compound, this document also includes information on closely related analogs to provide context for its potential characteristics and reactivity.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 395664-58-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₃Br₂FO₂S | Chemical Supplier Catalogs |

| Molecular Weight | 317.96 g/mol | Chemical Supplier Catalogs |

| Purity | >97% | Commercial Supplier |

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be inferred.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | A singlet for the methyl ester protons (-OCH₃). |

| ¹³C NMR | Resonances for the methyl carbon, the ester carbonyl carbon, and the four carbons of the thiophene ring, with splitting patterns influenced by the fluorine atom. |

| ¹⁹F NMR | A singlet or a multiplet depending on coupling with any nearby protons (though none are on the thiophene ring). |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester, C-F stretching, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two bromine atoms. |

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not published, a plausible synthetic route can be devised based on established methodologies for the synthesis of polyhalogenated thiophenes. The following represents a generalized workflow.

General Synthetic Workflow

The synthesis of polysubstituted thiophenes often involves a multi-step process starting from a less substituted thiophene ring. This can include halogenation, metal-halogen exchange, and the introduction of functional groups.

Caption: Generalized synthetic workflow for polyhalogenated thiophene carboxylates.

Bromination of a Thiophene Derivative

Objective: To introduce bromine atoms onto the thiophene ring.

Protocol:

-

Dissolve the starting thiophene derivative in a suitable solvent (e.g., chloroform, acetic acid).

-

Add N-bromosuccinimide (NBS) or elemental bromine dropwise to the solution at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purify the product by column chromatography or recrystallization.

Fluorination of a Dibromothiophene Derivative

Objective: To introduce a fluorine atom onto the thiophene ring.

Protocol:

-

Dissolve the brominated thiophene in an appropriate solvent (e.g., acetonitrile, dichloromethane).

-

Add an electrophilic fluorinating agent, such as Selectfluor®, in portions.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction and work up as described for the bromination step.

-

Purify the fluorinated product using appropriate chromatographic techniques.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, halogenated thiophenes, in general, are known to possess a range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

Hypothetical Biological Screening Workflow

Should this compound be investigated for its biological potential, a standard screening workflow could be employed.

Caption: A general workflow for the screening of a novel chemical entity for biological activity.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets of structurally similar halogenated organic compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a chemical compound for which basic identifying information is available, but detailed experimental and biological data are lacking in the public domain. The information provided in this guide on related compounds and general synthetic methodologies can serve as a valuable resource for researchers interested in exploring the properties and potential applications of this molecule. Further experimental investigation is required to fully characterize its chemical, physical, and biological properties.

References

An In-depth Technical Guide to Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Halogenated thiophenes, in particular, serve as versatile intermediates for creating complex molecular architectures. This guide focuses on Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a compound poised to be a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of bromo and fluoro substituents on the thiophene ring offers multiple reaction sites for further chemical modifications, such as cross-coupling reactions.

Physicochemical Properties

While experimental data is not available, the key physicochemical properties of this compound can be predicted. The following table summarizes these estimated values alongside data from similar compounds for comparison.

| Property | This compound (Predicted) | Methyl 4,5-dibromo-3-methyl-thiophene-2-carboxylate[1][2] | Methyl 4-bromo-3-fluorothiophene-2-carboxylate[3] | Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate[4] |

| CAS Number | Not Assigned | 648412-53-7 | 395664-56-9 | 96232-71-2 |

| Molecular Formula | C₆H₃Br₂FO₂S | C₇H₆Br₂O₂S | C₆H₄BrFO₂S | C₆H₄Br₂O₃S |

| Molecular Weight | 317.96 g/mol | 313.99 g/mol | 239.06 g/mol | 331.97 g/mol |

| Appearance | Predicted to be a solid at room temperature | - | - | Crystals or powder |

| Boiling Point | - | - | 267.1°C | - |

| Melting Point | - | - | - | 124.5-133.5°C |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be designed starting from commercially available precursors. The following workflow outlines a potential multi-step synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Synthesis of Methyl 3-fluorothiophene-2-carboxylate (from Methyl 3-aminothiophene-2-carboxylate)

This procedure is based on the Schiemann reaction, a well-established method for introducing fluorine into aromatic rings.[5]

-

Diazotization: Dissolve Methyl 3-aminothiophene-2-carboxylate in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature (typically 0-5°C).

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

-

Isolate the resulting precipitate by filtration and wash with cold ether.

-

Thermal Decomposition: Gently heat the dried diazonium salt until nitrogen evolution ceases. The product, Methyl 3-fluorothiophene-2-carboxylate, can be purified by distillation or chromatography.

Bromination of Methyl 3-fluorothiophene-2-carboxylate

This step introduces two bromine atoms onto the thiophene ring.

-

Reaction Setup: Dissolve Methyl 3-fluorothiophene-2-carboxylate in a suitable solvent such as chloroform or acetic acid.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) in stoichiometric amounts (2 equivalents) to the solution. The reaction may require an initiator such as benzoyl peroxide.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Potential Applications and Logical Relationships

The unique substitution pattern of this compound makes it a highly valuable intermediate for various applications, particularly in drug discovery and materials science. The bromine atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce diverse functional groups, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.

Caption: Logical workflow from synthesis to application.

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6] Therefore, novel compounds synthesized from this intermediate could be screened for potential therapeutic applications. In materials science, the electron-rich thiophene core, combined with the electronic effects of the halogen substituents, makes it an attractive building block for organic semiconductors and polymers used in electronic devices.

References

- 1. 4,5-DIBROMO-3-METHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-bromo-3-fluorothiophene-2-carboxylate [myskinrecipes.com]

- 4. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of novel halogenated thiophene derivatives.

Molecular Structure and Properties

This compound is a halogenated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of bromine and fluorine atoms, along with a methyl carboxylate group, imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of complex organic compounds and active pharmaceutical ingredients.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and from Related Compounds)

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂FO₂S | - |

| Molecular Weight | 333.96 g/mol | - |

| Boiling Point | ~270-300 °C | Estimated based on related compounds[1] |

| Appearance | Expected to be a solid at room temperature | Based on similar polyhalogenated thiophenes |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | General characteristic of similar organic compounds |

Proposed Synthesis Pathway

A plausible synthetic route to this compound starts from the commercially available Methyl 3-aminothiophene-2-carboxylate. The synthesis involves three key steps: the introduction of the fluorine atom via a Schiemann reaction, followed by a bromination step.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established methodologies for similar transformations.[2][3]

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

This procedure is adapted from a known synthesis of 3-fluorothiophene.[2]

-

Diazotization: To a cooled (0-5 °C) solution of Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Schiemann Reaction: The resulting diazonium tetrafluoroborate salt is filtered, washed with cold diethyl ether, and dried under vacuum. The dry salt is then carefully heated in an inert, high-boiling solvent (e.g., sand) under vacuum. The product, Methyl 3-fluorothiophene-2-carboxylate, will sublime and can be collected on a cold finger or in a cooled receiving flask.[2]

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as methanol to yield the pure Methyl 3-fluorothiophene-2-carboxylate.

Step 2: Synthesis of this compound

This procedure is based on standard bromination methods for thiophene rings.[3]

-

Reaction Setup: Methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and protected from light.

-

Bromination: N-Bromosuccinimide (NBS, 2.2 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (40-50 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product, this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a singlet corresponding to the methyl ester protons.

-

¹³C NMR will provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR will show a signal characteristic of the fluorine atom on the thiophene ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl group of the ester.

Potential Applications

Halogenated thiophenes are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a versatile building block for further functionalization through cross-coupling reactions such as Suzuki or Stille couplings at the bromine positions. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[4] The unique combination of halogens in this molecule may lead to novel compounds with enhanced metabolic stability and biological activity.

References

- 1. Methyl 4-bromo-3-fluorothiophene-2-carboxylate [myskinrecipes.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

Theoretical Frontiers: A Deep Dive into the Computational Analysis of 3-Fluorothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties. The introduction of a fluorine atom into the thiophene ring, particularly at the 3-position, can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. Understanding these modifications at a quantum-mechanical level is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the theoretical studies of 3-fluorothiophene derivatives, focusing on the computational methodologies employed and the key findings related to their structural, electronic, and vibrational properties.

Core Theoretical Methodologies

The primary tool for the theoretical investigation of 3-fluorothiophene derivatives is Density Functional Theory (DFT) , a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Experimental Protocols: Computational Details

A typical computational protocol for the analysis of 3-fluorothiophene derivatives involves the following steps:

-

Molecular Structure Optimization: The initial molecular geometry of the 3-fluorothiophene derivative is constructed. This geometry is then optimized to find the lowest energy conformation. A widely used method for this is Becke's three-parameter hybrid functional (B3LYP) combined with a basis set such as 6-311++G(d,p).[1][2] All parameters are allowed to relax during the optimization process, and the final geometry corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in the vibrational analysis.[3]

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are often scaled by an empirical factor to better match experimental data from FT-IR and FT-Raman spectroscopy.[4] The analysis of vibrational modes helps in the assignment of experimentally observed spectral bands.

-

Electronic Property Calculation: Key electronic properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. For excited state properties, Time-Dependent DFT (TD-DFT) calculations are often performed.[1][2]

-

NMR Chemical Shift Calculation: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable level of theory, such as B3LYP/6-311++G(2d,2p).[1][2]

All calculations are typically performed using a quantum chemistry software package like Gaussian 09.[5]

Key Theoretical Insights and Data

Theoretical studies provide valuable quantitative data on the geometric, electronic, and spectroscopic properties of 3-fluorothiophene derivatives.

Optimized Geometries

DFT calculations provide precise information on bond lengths and angles. For a series of 3-phenylthiophene derivatives, including a fluoro-substituted variant, studies have shown that the dihedral angle between the thiophene and benzene rings is a key structural parameter.[1][2]

Table 1: Selected Optimized Geometrical Parameters of 3-(4-fluorophenyl)thiophene (FPT) using DFT [1][2]

| Parameter | Bond/Angle | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) |

| Bond Length (Å) | C2-C3 | 1.37 | 1.36 |

| C3-C4 | 1.43 | 1.43 | |

| C4-C5 | 1.38 | 1.37 | |

| C5-S1 | 1.72 | 1.71 | |

| C2-S1 | 1.73 | 1.72 | |

| C3-C6 | 1.47 | 1.47 | |

| C9-F | 1.35 | 1.34 | |

| Bond Angle (°) | C2-C3-C4 | 111.9 | 112.0 |

| C3-C4-C5 | 112.5 | 112.5 | |

| C4-C5-S1 | 111.8 | 111.8 | |

| C2-S1-C5 | 91.3 | 91.4 | |

| Dihedral Angle (°) | C2-C3-C6-C7 | 35.7 | 35.7 |

Electronic Properties

The electronic properties of 3-fluorothiophene derivatives are critical for their application in organic electronics and for understanding their reactivity. The HOMO and LUMO energies and their gap are fundamental parameters. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.[3]

Table 2: Calculated Electronic Properties of Fluorothiophenes (in eV) [6]

| Molecule | HOMO | LUMO | Energy Gap (ΔE) |

| 3-Fluorothiophene | -6.12 | -0.45 | 5.67 |

| 2,3-Difluorothiophene | -6.35 | -0.78 | 5.57 |

| 3,4-Difluorothiophene | -6.41 | -0.81 | 5.60 |

| 2,3,4-Trifluorothiophene | -6.62 | -1.15 | 5.47 |

| 2,3,5-Trifluorothiophene | -6.58 | -1.11 | 5.47 |

| 2,3,4,5-Tetrafluorothiophene | -6.83 | -1.48 | 5.35 |

Vibrational Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra. The calculated frequencies and their corresponding vibrational modes can be correlated with experimental observations.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 3-(4-fluorophenyl)thiophene (FPT) [1][2]

| Assignment | B3LYP/6-311++G(d,p) |

| C-H stretching (thiophene) | 3110 - 3140 |

| C-H stretching (benzene) | 3060 - 3090 |

| C=C stretching (thiophene) | 1520 - 1580 |

| C=C stretching (benzene) | 1490 - 1600 |

| C-F stretching | 1230 |

| C-S stretching | 680 - 840 |

Visualizing Theoretical Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of computational studies and the relationships between different calculated properties.

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, offer profound insights into the structure-property relationships of 3-fluorothiophene derivatives. These computational approaches provide detailed and quantitative data on optimized geometries, electronic structures, and vibrational spectra, which are invaluable for the rational design of new molecules with desired properties for applications in drug development and materials science. The synergy between theoretical calculations and experimental work is crucial for advancing our understanding of these important heterocyclic compounds.

References

- 1. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cutting Edge of Drug Discovery: A Technical Guide to Novel Fluorinated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the discovery, synthesis, and isolation of novel fluorinated thiophenes, a class of compounds demonstrating significant potential in the development of new therapeutic agents. By leveraging the unique properties of fluorine, researchers are unlocking new avenues for targeting challenging disease pathways, from oncogenic signaling to antimicrobial resistance. This document provides an in-depth look at two exemplary case studies, offering detailed experimental protocols, comprehensive data analysis, and visualizations of the underlying biological and experimental frameworks.

Case Study 1: A Fragment-Based Approach to Targeting Oncogenic HRAS

A recently developed library of fluorinated, bicyclic thiophene-based fragments has shown promise in targeting the notoriously difficult-to-drug cancer target, the HRAS mutant G12V. This fragment-based drug discovery (FBDD) approach allows for the efficient screening of small, fluorinated molecules to identify initial binders that can be further optimized into potent drug candidates.

Synthesis and Isolation of a Fluorinated Thiophene Library

The synthesis of the fluorinated bicyclic thiophene core was achieved through a modular approach, enabling the creation of a diverse library of fragments.[1] A key step involves a palladium-catalyzed decarboxylative cross-coupling reaction.[1]

Experimental Workflow: Synthesis of the Fluorinated Bicyclic Thiophene Core

Caption: Synthetic workflow for the fluorinated bicyclic thiophene core.

Detailed Experimental Protocol: Synthesis of Potassium 3-aminothiophene-2-carboxylate [1]

-

To a solution of methyl 3-aminothiophene-2-carboxylate (1 equivalent) in isopropyl alcohol, add potassium hydroxide (KOH, 1 equivalent).

-

Heat the mixture to reflux for 2 hours under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath for 30 minutes.

-

Filter the mixture under vacuum and rinse the residue with cold isopropanol.

-

The resulting light beige solid is potassium 3-aminothiophene-2-carboxylate.

Isolation and Purification: The crude product is isolated by vacuum filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization and Biological Activity

The synthesized library of fluorinated thiophene fragments was characterized using various spectroscopic methods. Selected compounds from the library were screened for binding against the HRAS G12V mutant protein using ¹⁹F NMR.

| Compound ID | Synthetic Yield (%) | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| (fluorophenyl)thiophen-amide derivative (14) | Not explicitly stated for this specific derivative, but the general core synthesis has "decent yields at gram scale"[1] | C₁₁H₁₀FNO₂S₂ | 271.01 | 272.11 |

Table 1: Physicochemical Data for a Representative Fluorinated Thiophene Fragment. [2][3]

Binding of certain fragments to the HRAS G12V mutant was confirmed, highlighting the potential of this novel chemical space for developing targeted cancer therapeutics.[1][4]

Case Study 2: A Novel Thiophene Derivative as a Dual Inhibitor of β-Tubulin and the Wnt/β-Catenin Pathway

In the realm of gastrointestinal cancer therapeutics, a novel thiophene derivative, designated as compound 1312, has emerged as a promising dual-targeting agent.[5] This compound exhibits potent anti-proliferative activity by simultaneously disrupting microtubule dynamics and inhibiting a key oncogenic signaling pathway.

Synthesis and Isolation of Compound 1312

The chemical structure of compound 1312 features a substituted thiophene core.[5] While the full synthetic details are proprietary to the discovering institution, the general approach to similar thiophene derivatives often involves multi-step synthesis starting from commercially available precursors.

Experimental Workflow: General Synthesis of Substituted Thiophenes

Caption: A generalized workflow for the synthesis of complex thiophene derivatives.

Detailed Experimental Protocol: Synthesis of Compound 1312

The synthesis of compound 1312 was performed, and its structure was confirmed by ¹H and ¹³C nuclear magnetic resonance spectroscopy.[5] The detailed, step-by-step protocol is outlined in the primary research article.

Isolation and Purification: Purification of the final compound is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a highly pure product.

Characterization and Biological Activity

Compound 1312 was characterized by ¹H NMR and ¹³C NMR spectroscopy.[5] Its anti-proliferative activity was evaluated against a panel of gastrointestinal cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| SGC-7901 (Gastric Cancer) | Data not publicly available |

| HT-29 (Colon Cancer) | Data not publicly available |

| EC9706 (Esophageal Cancer) | Data not publicly available |

| GES-1 (Normal Gastric Epithelial) | Data not publicly available |

Table 2: Anti-proliferative Activity of Compound 1312. [5] (Note: Specific IC₅₀ values are not provided in the publicly available abstract).

Compound 1312 was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in gastrointestinal cancer cells.[5] Mechanistic studies revealed that it acts as a dual inhibitor, targeting both β-tubulin polymerization and the Wnt/β-catenin signaling pathway.[5]

Signaling Pathway: Dual Inhibition by Compound 1312

Caption: Dual inhibitory mechanism of compound 1312 on microtubule dynamics and the Wnt/β-catenin pathway.

Conclusion

The discovery and development of novel fluorinated thiophenes represent a vibrant and promising area of research for drug development professionals. The case studies presented here illustrate two distinct and powerful approaches: the systematic exploration of chemical space through fragment-based screening and the rational design of dual-targeting inhibitors. The detailed methodologies and data provided serve as a valuable resource for researchers seeking to advance the field of medicinal chemistry and bring new, effective therapies to patients in need.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and predicted physicochemical and spectral properties of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a novel halogenated thiophene derivative. Due to the limited availability of experimental data for this specific compound, this document outlines a proposed synthetic pathway starting from the known precursor, Methyl 3-fluorothiophene-2-carboxylate. Furthermore, it presents a comprehensive analysis of predicted and analogous compound data to serve as a foundational resource for researchers interested in the synthesis and application of polysubstituted thiophenes. This guide is intended to facilitate further research and development in areas such as medicinal chemistry and materials science where such compounds are of interest.

Introduction

Thiophene and its derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of halogen atoms and other functional groups onto the thiophene ring allows for the fine-tuning of their biological and physical properties. This compound represents a potentially valuable, yet currently uncharacterized, building block for organic synthesis. The presence of fluorine and bromine atoms, along with a carboxylate group, offers multiple reaction sites for further functionalization, making it a promising scaffold for the synthesis of complex molecules.

This document serves as a technical resource, providing a proposed synthetic route and a compilation of predicted and comparative data from closely related analogs to guide the experimental work on this compound.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a two-step route starting from commercially available Methyl 3-aminothiophene-2-carboxylate.

Synthesis of Methyl 3-fluorothiophene-2-carboxylate (Precursor)

The initial step involves the synthesis of Methyl 3-fluorothiophene-2-carboxylate. A reported method for this transformation is the Schiemann reaction, which introduces a fluorine atom onto the thiophene ring.[1]

Experimental Protocol:

-

Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield the corresponding diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.

-

Fluorination: The diazonium salt is then subjected to thermal decomposition, typically by heating a mixture of the salt with sand under vacuum. The product, Methyl 3-fluorothiophene-2-carboxylate, sublimes and can be collected. This reaction has been reported to yield the product in good yields.[1]

Proposed Bromination of Methyl 3-fluorothiophene-2-carboxylate

The target compound, this compound, is proposed to be synthesized by the electrophilic bromination of Methyl 3-fluorothiophene-2-carboxylate. The thiophene ring is generally susceptible to electrophilic substitution.

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 3-fluorothiophene-2-carboxylate in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to the solution. The reaction may require a catalyst, such as a Lewis acid, although direct bromination is often feasible for activated rings.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product can then be purified by column chromatography on silica gel to yield this compound.

References

Methodological & Application

Application Notes and Protocols: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate in Organic Electronics

Introduction

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a halogenated thiophene derivative. Due to the presence of two bromine atoms, it is a promising monomer for the synthesis of novel conjugated polymers through various cross-coupling reactions. The electron-withdrawing fluorine and carboxylate groups are expected to modulate the electronic properties of the resulting polymers, making them suitable for applications in organic electronics. Brominated thiophenes are crucial building blocks for creating complex organic molecules used in pharmaceutical and agrochemical development, as well as in novel materials for organic electronics.[1]

Potential Applications in Organic Electronics

Thiophene-based conjugated polymers are widely utilized in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The performance of these devices is highly dependent on the chemical structure of the polymer, which influences its electronic energy levels, charge carrier mobility, and thin-film morphology.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and low-cost electronic devices.[3][4][5] The active layer in an OFET is an organic semiconductor, and thiophene-based polymers have demonstrated excellent performance in this regard. The introduction of fluorine atoms into the polymer backbone can influence the polymer's energy levels and crystallinity, which are critical for achieving high charge carrier mobility and stability.

Organic Photovoltaics (OPVs)

In OPVs, conjugated polymers act as the electron donor material in the photoactive layer.[6][7] The power conversion efficiency (PCE) of an OPV device is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The design of the polymer, including the use of functional groups like fluorine and carboxylates, can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize these parameters.[8][9]

Data Presentation

The following tables present representative data for OFETs and OPVs based on various thiophene-containing polymers to illustrate the typical performance metrics.

Table 1: Representative Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)

| Polymer Type | Mobility (cm²/Vs) | On/Off Ratio | Substrate/Dielectric | Reference |

| Alkyl-substituted Polythiophene | 0.02 - 0.12 | > 10^6 | Si/SiO2 | [5] |

| TTF analogue with thiadiazole rings | 0.2 | 10^8 | Si/SiO2 | [5] |

| Alkyl-substituted derivatives | up to 2.75 | Not Specified | Not Specified | [5] |

| Air-stable derivative | 2.9 | Not Specified | Not Specified | [5] |

Table 2: Representative Performance of Thiophene-Based Organic Photovoltaics (OPVs)

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| Benzodithiophene (BDT) and Methyl Thiophene-3-carboxylate (3MT) copolymer | PC71BM | 4.52 | 0.86 | 10.5 | Not Specified |

| Push-pull organic semiconductor with thieno[2,3-b]thiophene | PC71BM | 2.09 | 0.80 | 7.58 | 0.35 |

| Push-pull organic semiconductor with dithieno[3,2-b:2',3'-d]thiophene | PC71BM | 1.80 | 0.74 | 7.60 | 0.31 |

| Star-shaped D–π–A molecule with 3,6-dihexyl-thieno[3,2-b]thiophene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following are generalized protocols for the synthesis of a thiophene-based polymer and the fabrication of OFET and OPV devices. These should be adapted and optimized for specific materials and desired device characteristics.

Protocol 1: Synthesis of a Thiophene-Based Copolymer via Stille Coupling

This protocol describes a general procedure for the polymerization of a dibrominated thiophene monomer with an organotin comonomer.

Materials:

-

This compound (Monomer A)

-

Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, dissolve equimolar amounts of Monomer A and Monomer B in the anhydrous, deoxygenated solvent under an inert atmosphere.

-

Add the palladium catalyst (typically 1-5 mol% relative to the monomers).

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 24-72 hours. The progress of the reaction can be monitored by techniques like GPC or NMR.

-

After completion, cool the reaction mixture to room temperature and precipitate the polymer by adding it to a non-solvent such as methanol or acetone.

-

Filter the precipitated polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

-

Further purify the polymer by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexanes, and chloroform). The final polymer is typically recovered from the chloroform fraction.

-

Dry the purified polymer under vacuum.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

Thiophene-based polymer synthesized in Protocol 1

-

Organic solvent for the polymer (e.g., chloroform, chlorobenzene)

-

Source and drain electrode material (e.g., Gold)

-

Substrate cleaning solvents (e.g., acetone, isopropanol)

-

(Optional) Self-assembled monolayer (SAM) treatment for the dielectric surface (e.g., octadecyltrichlorosilane - OTS)

Procedure:

-

Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen.

-

(Optional) Treat the SiO₂ surface with a SAM to improve the interface with the organic semiconductor.

-

Dissolve the thiophene-based polymer in the chosen organic solvent to form a solution (typically 0.5-1.0 wt%).

-

Deposit the polymer solution onto the SiO₂ surface using a technique like spin-coating, drop-casting, or dip-coating to form a thin film.

-

Anneal the polymer film at an optimized temperature to improve its crystallinity and morphology.

-

Deposit the source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation.

Protocol 3: Fabrication of a Conventional Bulk Heterojunction Organic Photovoltaic (OPV) Device

Materials:

-

Indium Tin Oxide (ITO) coated glass substrate

-

Hole transport layer (HTL) material (e.g., PEDOT:PSS)

-

Thiophene-based polymer (donor)

-

Fullerene derivative (acceptor, e.g., PC₇₁BM)

-

Solvent for the active layer (e.g., chlorobenzene, dichlorobenzene)

-

Electron transport layer (ETL) material (e.g., LiF)

-

Top electrode material (e.g., Aluminum)

Procedure:

-

Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

-

Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO surface and anneal.

-

Prepare the active layer solution by dissolving the thiophene-based polymer and the fullerene acceptor in a common solvent at a specific donor:acceptor weight ratio.

-

Spin-coat the active layer solution on top of the HTL inside a nitrogen-filled glovebox.

-

Anneal the active layer to optimize the morphology of the bulk heterojunction.

-

Deposit the ETL and the top electrode sequentially by thermal evaporation through a shadow mask.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. High-performance and multifunctional organic field-effect transistors [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document offers detailed experimental protocols and data presented in a clear, structured format to facilitate its use in research and development.

Introduction

This compound is a highly functionalized heterocyclic compound. The presence of two bromine atoms at positions 4 and 5, a fluorine atom at position 3, and a methyl ester at position 2 makes it an exceptionally useful intermediate for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, primarily through cross-coupling reactions. The introduction of a fluorine atom can significantly influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity to biological targets.[1][2][3]

Physicochemical and Spectroscopic Data

Below is a summary of the expected physicochemical and spectroscopic properties of this compound. Some of this data is estimated based on structurally related compounds.

| Property | Value |

| Molecular Formula | C₆H₃Br₂FO₂S |

| Molecular Weight | 317.96 g/mol |

| Appearance | Off-white to pale yellow solid (expected) |

| Melting Point | Not available |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.9 (s, 3H, OCH₃) (estimated) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-162 (C=O), 150-155 (d, ¹JCF), 120-130, 110-120, 100-110, 52-54 (OCH₃) (estimated) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -120 to -140 (s) (estimated) |

| CAS Number | Not available |

Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available Methyl 3-aminothiophene-2-carboxylate. The initial step involves the introduction of the fluorine atom via a Sandmeyer-type reaction, followed by bromination.

Caption: Proposed synthesis of the target compound.

Key Applications in Cross-Coupling Reactions

The two bromine atoms on the thiophene ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for generating diverse chemical libraries for drug discovery and materials science.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is based on established procedures for the bromination of thiophene derivatives.

Materials:

-

Methyl 3-fluorothiophene-2-carboxylate

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve Methyl 3-fluorothiophene-2-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.2 eq) in glacial acetic acid via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the selective mono-arylation at the 5-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

-

Schlenk tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add degassed 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired mono-arylated product.

Application in Drug Discovery: A Hypothetical Signaling Pathway

Thiophene-containing compounds are prevalent in medicinal chemistry and have been developed as inhibitors for various protein kinases. The versatile nature of the this compound building block allows for the synthesis of diverse derivatives that could potentially target signaling pathways implicated in diseases such as cancer and inflammation. Below is a hypothetical signaling pathway that could be targeted by inhibitors synthesized from this building block.

Caption: Hypothetical PI3K/Akt/mTOR pathway inhibition.

Workflow for Synthesis and Application

The following diagram outlines the general workflow from the starting material to the synthesis of diverse derivatives and their potential applications.

Caption: General workflow for the building block.

References

Application Notes and Protocols for the Functionalization of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of two distinct bromine atoms, a fluorine atom, and a methyl ester group allows for a variety of selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.

Overview of Functionalization Strategies

This compound is an ideal substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The primary methods for its functionalization include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

-

Stille Coupling: An alternative method for carbon-carbon bond formation using organostannane reagents.

-

Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a diverse range of primary and secondary amines.

Due to the electronic effects of the substituents on the thiophene ring, regioselective functionalization is often achievable. The bromine atom at the 5-position is generally more reactive towards oxidative addition to a palladium(0) catalyst compared to the bromine at the 4-position. This is attributed to the electron-withdrawing effect of the adjacent carboxylate group, which makes the C5-Br bond more polarized and susceptible to reaction.

Experimental Protocols

The following protocols are representative procedures for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling

This protocol describes the regioselective mono-arylation at the 5-position of the thiophene ring.

dot

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 4-bromo-3-fluoro-5-phenylthiophene-2-carboxylate | 85[1] |

| 2 | 4-Methoxyphenylboronic acid | Methyl 4-bromo-3-fluoro-5-(4-methoxyphenyl)thiophene-2-carboxylate | 92[1] |

| 3 | 3-Chlorophenylboronic acid | Methyl 4-bromo-5-(3-chlorophenyl)-3-fluorothiophene-2-carboxylate | 78[1] |

| 4 | Thiophene-2-boronic acid | Methyl 4-bromo-3-fluoro-5-(thiophen-2-yl)thiophene-2-carboxylate | 81[1] |

Note: Yields are representative and based on similar reported reactions. Actual yields may vary.

Stille Cross-Coupling

This protocol provides a method for the introduction of various organic groups using organostannane reagents.

dot

Caption: Reaction pathway for Stille Cross-Coupling.

Materials:

-

This compound

-

Organostannane (e.g., Tributyl(aryl)tin) (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Lithium chloride (LiCl) (3.0 equivalents)

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).

-

Add LiCl (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add the organostannane (1.1 mmol) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired product.

| Entry | Organostannane | Product | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Methyl 4-bromo-3-fluoro-5-phenylthiophene-2-carboxylate | 88 |

| 2 | Tributyl(vinyl)stannane | Methyl 4-bromo-3-fluoro-5-vinylthiophene-2-carboxylate | 90 |

| 3 | 2-(Tributylstannyl)furan | Methyl 4-bromo-5-(furan-2-yl)-3-fluorothiophene-2-carboxylate | 82 |

| 4 | Tributyl(ethynyl)stannane | Methyl 4-bromo-5-ethynyl-3-fluorothiophene-2-carboxylate | 75 |

Note: Yields are representative and based on similar reported reactions. Actual yields may vary.

Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-aryl or N-alkyl substituted thiophenes.

dot

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

-

Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | Methyl 4-bromo-3-fluoro-5-(morpholino)thiophene-2-carboxylate | 91[1] |

| 2 | Aniline | Methyl 5-(phenylamino)-4-bromo-3-fluorothiophene-2-carboxylate | 85[1] |

| 3 | Benzylamine | Methyl 5-(benzylamino)-4-bromo-3-fluorothiophene-2-carboxylate | 88[1] |

| 4 | Piperidine | Methyl 4-bromo-3-fluoro-5-(piperidin-1-yl)thiophene-2-carboxylate | 93[1] |

Note: Yields are representative and based on similar reported reactions. Actual yields may vary.

Applications in Drug Discovery and Materials Science

The functionalized derivatives of this compound are valuable scaffolds in several areas of research. Thiophene-containing molecules are known to exhibit a wide range of biological activities and are core components of many approved drugs.[2] The introduction of aryl, heteroaryl, and amino substituents allows for the modulation of a compound's electronic properties, solubility, and ability to interact with biological targets.

In materials science, substituted thiophenes are key components in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The ability to precisely functionalize the thiophene core enables the fine-tuning of the material's optical and electronic properties.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Palladium catalysts and organostannane reagents are toxic and should be handled with care.

-

Organostannane byproducts are toxic and should be disposed of according to institutional guidelines. Quenching with aqueous KF is a common method to precipitate less soluble and more easily handled tin fluoride salts.

-

Solvents are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Suzuki Coupling of 4,5-Dibromothiophene Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 4,5-dibromothiophene esters. This class of reactions is pivotal for the synthesis of substituted thiophene derivatives, which are key building blocks in medicinal chemistry and materials science. The following sections detail established methodologies, catalyst systems, and expected outcomes based on peer-reviewed literature.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For substrates like 4,5-dibromothiophene esters, this reaction allows for the sequential or one-pot double arylation to generate diverse molecular architectures. Thiophene-based biaryl structures are prevalent in a variety of pharmaceutical agents and conjugated materials.[1] The protocols described herein are primarily based on studies conducted on 4,5-dibromothiophene-2-carboxaldehyde, a closely related analog to the corresponding esters. The reaction conditions are expected to be readily transferable.

Data Presentation: Performance in Double Suzuki Coupling

The efficiency of the one-pot double Suzuki coupling of 4,5-dibromothiophene derivatives is highly dependent on the choice of catalyst, base, solvent, and the nature of the boronic acids. Below is a summary of reaction conditions and yields obtained for the coupling of 4,5-dibromothiophene-2-carboxaldehyde with various arylboronic acids. These data provide a strong predictive framework for the coupling of 4,5-dibromothiophene esters.

Table 1: One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde with Various Boronic Acids [2]

| Entry | First Boronic Acid | Second Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 24 | 75 |

| 2 | Phenylboronic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 24 | 72 |

| 3 | Phenylboronic acid | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 24 | 68 |

| 4 | 4-Methoxyphenylboronic acid | trans-Heptenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 24 | 65 |

| 5 | Phenylboronic acid | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 24 | 78 |

Note: The yields are for the fully substituted 4,5-diarylthiophene-2-carboxaldehyde.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a one-pot, two-step Suzuki coupling of a 4,5-dibromothiophene ester.

Caption: A generalized workflow for the one-pot double Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the one-pot double Suzuki coupling of 4,5-dibromothiophene esters, adapted from procedures for 4,5-dibromothiophene-2-carboxaldehyde.[2][3]

Protocol 1: One-Pot Double Suzuki Coupling Using Pd(PPh₃)₄

Materials:

-